![molecular formula C17H8ClNO3 B3249224 2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione CAS No. 192718-11-9](/img/structure/B3249224.png)
2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione
概要
説明
2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CPOD and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of CPOD is not well understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. CPOD has also been found to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects:
CPOD has been found to have various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit cell proliferation in cancer cells. CPOD has also been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo.
実験室実験の利点と制限
CPOD has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. CPOD has also been found to have high purity, which is crucial for scientific research. However, the limitations of CPOD include its limited solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for research on CPOD. One potential area of research is to study the mechanism of action of CPOD in more detail. Another potential direction is to investigate the potential use of CPOD as a fluorescent probe for detecting metal ions. Additionally, further research is needed to determine the efficacy and safety of CPOD in vivo.
科学的研究の応用
CPOD has been studied for its potential applications in scientific research. It has been found to have anticancer activity against various cancer cell lines. CPOD has also been reported to have anti-inflammatory and antioxidant properties. Additionally, CPOD has been studied for its potential use as a fluorescent probe for detecting metal ions.
特性
IUPAC Name |
2-(4-chlorophenyl)benzo[f][1,3]benzoxazole-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8ClNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIVCDGLAAOUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
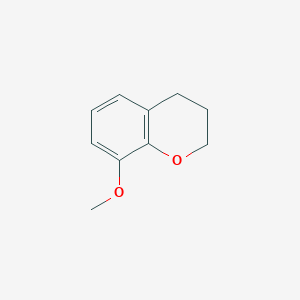

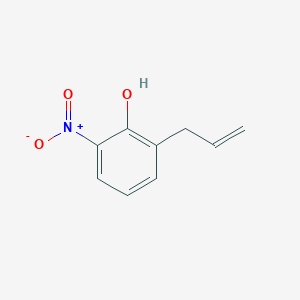
![[4-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B3249166.png)
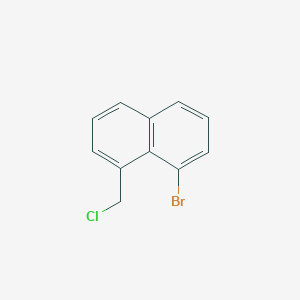
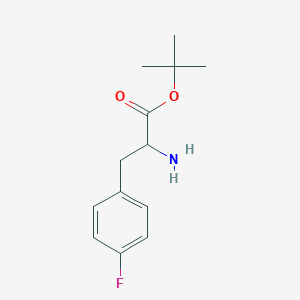
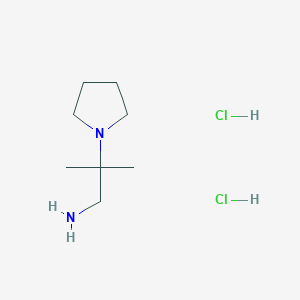
![n-Butyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3249195.png)
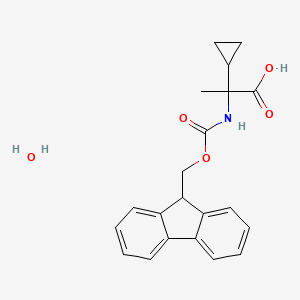
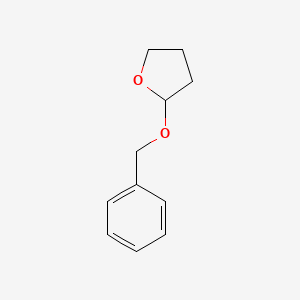
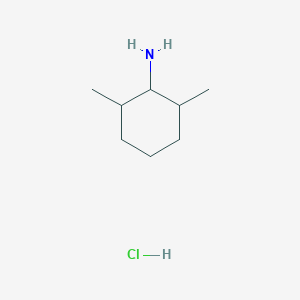
![2-(4-Methoxyphenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3249220.png)


